molecular formula C13H15N3O3 B7951587 Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Cat. No.: B7951587
M. Wt: 261.28 g/mol
InChI Key: YPYKLOFNEDEZJL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an ethyl ester group, an amino group, and a methoxyphenyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate is unique due to the presence of both the methoxyphenyl and ethyl ester groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYKLOFNEDEZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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